Aripiprazole-d8 N4-Oxide is a deuterated derivative of aripiprazole, a medication primarily used to treat schizophrenia and bipolar disorder. The compound is notable for its stable isotopic labeling, which is useful in pharmacokinetic studies and metabolic profiling. The molecular formula for Aripiprazole-d8 N4-Oxide is with a molecular weight of approximately 388.49 g/mol .
This compound falls under the category of pharmaceutical impurities and stable isotopes. It is classified as an aripiprazole derivative, which includes various modifications of the original molecule to study its behavior in biological systems.
The synthesis of Aripiprazole-d8 N4-Oxide typically involves the deuteration of aripiprazole, where hydrogen atoms in the structure are replaced with deuterium isotopes. This process can be achieved through various methods, including:
The synthetic route may involve multiple steps, including protection-deprotection strategies to ensure that functional groups remain intact during the deuteration process. The exact conditions (temperature, pressure, catalyst type) can vary based on the desired yield and purity of the final product.
The structure of Aripiprazole-d8 N4-Oxide can be represented as follows:
Aripiprazole-d8 N4-Oxide can undergo various chemical reactions similar to those of its non-deuterated counterpart. These may include:
The reactivity profile of Aripiprazole-d8 N4-Oxide can be influenced by the electronic effects introduced by deuteration, potentially altering reaction rates and pathways compared to non-deuterated analogs.
Aripiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while functioning as an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps stabilize dopamine levels in the brain, making it effective for treating various psychiatric disorders.
Research indicates that the deuterated version may exhibit similar pharmacodynamics but with altered pharmacokinetics due to its isotopic labeling, which can affect absorption, distribution, metabolism, and excretion profiles.
Relevant data on melting points, boiling points, and specific reactivity profiles would require empirical studies or supplier data sheets for precise values.
Aripiprazole-d8 N4-Oxide is primarily utilized in:
This compound's isotopic labeling allows for enhanced sensitivity and specificity in analytical techniques, making it invaluable for pharmaceutical research.
Aripiprazole-d8 N4-Oxide (CAS# 1346600-39-2) features site-specific deuterium incorporation at eight positions within its structure. The deuterium atoms are strategically positioned on the butyl linker connecting the quinolinone and piperazine moieties (–CH₂CH₂CH₂CH₂– → –CD₂CD₂CD₂CD₂–) and on the N4-oxidized piperazine ring (N4-Oxide). This isotopic labeling occurs at the aliphatic carbon atoms adjacent to the piperazine nitrogen, resulting in the molecular formula C₂₃H₁₉D₈Cl₂N₃O₃. The N4-oxidation state differentiates it from Aripiprazole-d8 by introducing an oxygen atom on the piperazine nitrogen distal to the dichlorophenyl group, altering electronic distribution and polarity. This structural modification is confirmed via ¹H-NMR absence of proton signals at deuterated sites and ¹³C-NMR isotope shifts [1] [6] [8].
Table 1: Molecular Properties of Aripiprazole-d8 N4-Oxide vs. Related Compounds
Property | Aripiprazole-d8 N4-Oxide | Aripiprazole-d8 | Aripiprazole |
---|---|---|---|
Molecular Formula | C₂₃H₁₉D₈Cl₂N₃O₃ | C₂₃H₁₉D₈Cl₂N₃O₂ | C₂₃H₂₇Cl₂N₃O₂ |
Exact Mass (g/mol) | 471.193 | 455.198 | 448.155 |
MS/MS Fragments | m/z 454.2 [M–OH]⁺, 309.1, 285.0 | m/z 438.2 [M]⁺, 309.1 | m/z 448.2 [M]⁺, 312.1 |
Mass spectrometric analysis employs UPLC-TQ MS with positive electrospray ionization. Characteristic fragmentation includes cleavage of the N-O bond, generating the dominant ion at m/z 454.2 ([M–OH]⁺), followed by dichlorophenyl-piperazine (m/z 285.0) and quinolinone fragments (m/z 309.1). The 16-Da mass shift relative to Aripiprazole-d8 and diagnostic isotope pattern (8 Da heavier than non-deuterated N4-Oxide) confirm deuterium incorporation and oxidation state. Sensitivity is enhanced using aripiprazole-d8 as an internal standard, achieving a quantitation limit of 5 ng/mL [1] [4] [6].
Two primary synthetic routes are documented:
Critical parameters:
Table 2: Metabolic and Structural Comparison
Feature | Aripiprazole-d8 N4-Oxide | Aripiprazole | Dehydroaripiprazole-d8 (Metabolite) |
---|---|---|---|
Core Structure | Piperazine N4-Oxide | Piperazine | Piperazine with dehydrogenated quinolinone |
Polarity (Log P) | 3.1 (calculated) | 4.6 | 4.9 |
Urine Detection | Not reported | 58% of samples | 39% of samples |
Primary Use | Reference standard | Therapeutic agent | Pharmacokinetic marker |
Key distinctions:
Index of Compounds
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1